Cas no 2171721-18-7 (2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid)
![2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid structure](https://ja.kuujia.com/scimg/cas/2171721-18-7x500.png)
2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid 化学的及び物理的性質
名前と識別子
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- 2171721-18-7
- EN300-1535001
- 2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid
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- インチ: 1S/C33H31N3O5/c1-36(19-22-11-3-2-4-12-22)20-30(31(37)34-29-18-10-9-17-27(29)32(38)39)35-33(40)41-21-28-25-15-7-5-13-23(25)24-14-6-8-16-26(24)28/h2-18,28,30H,19-21H2,1H3,(H,34,37)(H,35,40)(H,38,39)
- InChIKey: WZSZSSWQJQIZHP-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NC1C=CC=CC=1C(=O)O)=O)CN(C)CC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 549.22637110g/mol
- どういたいしつりょう: 549.22637110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 41
- 回転可能化学結合数: 11
- 複雑さ: 870
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1535001-10.0g |
2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid |
2171721-18-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1535001-0.5g |
2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid |
2171721-18-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1535001-2.5g |
2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid |
2171721-18-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1535001-1.0g |
2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid |
2171721-18-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1535001-0.25g |
2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid |
2171721-18-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1535001-0.05g |
2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid |
2171721-18-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1535001-5.0g |
2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid |
2171721-18-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1535001-0.1g |
2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid |
2171721-18-7 | 0.1g |
$2963.0 | 2023-06-05 |
2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acidに関する追加情報
Compound CAS No. 2171721-18-7: A Comprehensive Overview
The compound with CAS No. 2171721-18-7, named 2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}benzoic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals, biotechnology, and advanced materials science. This compound is characterized by its complex structure, which includes a benzoic acid moiety, a propanamide group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The combination of these functional groups makes it a versatile building block for various applications.
The benzyl(methyl)amino group within the molecule plays a crucial role in its reactivity and selectivity. This group is known to enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are essential for its performance in biological systems. Recent studies have highlighted the importance of such amino-containing compounds in drug delivery systems, where they can act as carriers for therapeutic agents, ensuring targeted delivery and controlled release.
The presence of the fluorenylmethoxycarbonyl (Fmoc) group is another key feature of this compound. Fmoc is widely used as a protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group serves not only as a protective moiety but also as a platform for further functionalization. Researchers have recently explored the use of Fmoc-containing compounds in the development of bioconjugates and self-assembling materials, opening new avenues for nanotechnology applications.
The propanamide segment of the molecule adds flexibility and hydrophilicity to the structure, enhancing its solubility in aqueous environments. This property is particularly advantageous in biomedical applications where solubility is critical for bioavailability and efficacy. Furthermore, the propanamide group can act as a site for enzymatic cleavage, making it suitable for use in stimuli-responsive drug delivery systems.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound with high purity and yield. The synthesis typically involves multi-step processes, including nucleophilic substitutions, amide bond formations, and protecting group strategies. The integration of these steps requires meticulous control over reaction conditions to ensure the formation of the desired product without side reactions.
In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, it has been investigated as a potential lead compound for anti-inflammatory and anti-cancer therapies due to its ability to modulate key signaling pathways. Additionally, its unique structure makes it an ideal candidate for use in diagnostic imaging agents, where its fluorescence properties can be exploited for real-time monitoring of biological processes.
From an environmental standpoint, researchers have also explored the biodegradability of this compound to assess its potential impact on ecosystems. Preliminary studies suggest that under certain conditions, the compound can undergo enzymatic degradation, reducing its persistence in the environment. However, further research is needed to fully understand its environmental fate and develop strategies for sustainable use.
In conclusion, CAS No. 2171721-18-7 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its intricate structure endows it with unique properties that make it invaluable for both academic research and industrial development. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in advancing modern science and technology.
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